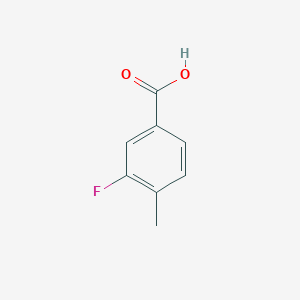

3-Fluoro-4-methylbenzoic acid

描述

Significance and Research Trajectories of Fluorinated Benzoic Acid Derivatives

Fluorinated benzoic acid derivatives represent a critically important class of compounds in academic and industrial research. The introduction of fluorine into organic molecules can lead to dramatic alterations in their properties, a strategy widely employed in drug discovery and the development of advanced materials. chemimpex.com Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable traits in pharmaceutical agents. chemimpex.com

The research trajectories for fluorinated benzoic acid derivatives are diverse. In medicinal chemistry, they are pivotal in the synthesis of anti-inflammatory drugs, kinase inhibitors for cancer therapy, and agents targeting the central nervous system. chemicalbook.comnih.gov For instance, 3-Fluoro-4-methylbenzoic acid has been utilized in the synthesis of cyclooxygenase selective anti-inflammatory agents and as a precursor to benzamide (B126) derivatives that act as Bcr-Abl kinase inhibitors. chemicalbook.com

Beyond pharmaceuticals, these compounds are integral to the development of novel agrochemicals, such as herbicides and pesticides. chemimpex.com The inclusion of fluorine can enhance the efficacy and selectivity of these agricultural products. chemimpex.com In the realm of materials science, fluorinated benzoic acids are incorporated into polymers and resins to improve thermal stability and chemical resistance. chemimpex.com

The table below summarizes the key research areas where fluorinated benzoic acid derivatives, including this compound, have made a significant impact.

| Research Area | Significance of Fluorination |

| Medicinal Chemistry | Enhanced metabolic stability, improved binding affinity, increased lipophilicity of drug candidates. chemimpex.com |

| Agrochemicals | Increased efficacy and selectivity of herbicides and pesticides. chemimpex.com |

| Materials Science | Improved thermal stability and chemical resistance of polymers and resins. chemimpex.com |

| Analytical Chemistry | Used as standards in chromatographic techniques for the quantification of similar compounds. chemimpex.com |

Historical Context of Research on this compound

While the broader class of fluorinated organic compounds has been a subject of study for many decades, significant research focusing specifically on this compound appears to have gained momentum in the early 21st century. A landmark study in this context was the detailed characterization of its crystal structure in 2004, which was published in Acta Crystallographica Section E. researchgate.netiucr.org This research provided the definitive solid-state structure of the molecule, revealing key details about its conformation and intermolecular interactions.

The study determined that this compound molecules form hydrogen-bonded dimers in the solid state, a common feature for carboxylic acids. researchgate.netiucr.org The molecule itself is nearly planar, with a small dihedral angle between the benzene (B151609) ring and the carboxyl group. researchgate.netiucr.org This crystallographic data served as a crucial reference point for subsequent spectroscopic studies, particularly for 19F NMR (Nuclear Magnetic Resonance) spectroscopy in solids and liquid crystals. iucr.org

Prior to and following this structural elucidation, the primary research interest in this compound has been its application as a synthetic building block. Its commercial availability has facilitated its use in a variety of research endeavors aimed at creating more complex and functionalized molecules. chemicalbook.com The compound's utility in the synthesis of targeted therapies and specialized polymers underscores its continued relevance in contemporary chemical research. chemimpex.com

Below is a table detailing the crystallographic data for this compound as determined in the 2004 study. researchgate.net

| Crystal Data | |

| Chemical Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.8132 (5) Å |

| b = 6.0226 (8) Å | |

| c = 30.378 (4) Å | |

| α = 90° | |

| β = 92.50 (2)° | |

| γ = 90° | |

| Volume | 696.98 (16) ų |

| Z | 4 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQCONCMPCVUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188529 | |

| Record name | 3-Fluoro-p-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-28-7 | |

| Record name | 3-Fluoro-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-p-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 350-28-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-p-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Fluoro 4 Methylbenzoic Acid

Established Synthetic Routes for 3-Fluoro-4-methylbenzoic Acid

Several reliable methods have been established for the synthesis of this compound, each starting from different precursors and employing distinct reaction mechanisms.

A primary method for synthesizing this compound involves the formation of a Grignard reagent followed by carboxylation. ucalgary.ca This classic organometallic reaction creates the carbon-carbon bond necessary for the carboxylic acid group.

The process typically begins with a halogenated precursor, such as 2-fluoro-4-bromotoluene. This starting material reacts with magnesium metal in an ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (2-fluoro-4-methylphenyl)magnesium bromide. prepchem.comgoogle.com The aryl group in this reagent acts as a potent nucleophile. ucalgary.ca

Table 1: Grignard Synthesis Summary

| Step | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Grignard Formation | 2-Fluoro-4-bromotoluene | Magnesium (Mg), Diethyl ether | (2-Fluoro-4-methylphenyl)magnesium bromide | prepchem.com |

The Friedel-Crafts acylation provides an alternative pathway to synthesize substituted benzoic acids. nih.gov For this compound, a common starting material is m-fluorotoluene. google.com

In this method, m-fluorotoluene undergoes a Friedel-Crafts acylation reaction with an acylating agent, such as trichloroacetyl chloride, in the presence of a Lewis acid catalyst. google.com Commonly used catalysts include anhydrous aluminum trichloride (B1173362) (AlCl₃), which is preferred, as well as ferric chloride (FeCl₃) and boron trifluoride (BF₃). nih.govgoogle.com The reaction is typically carried out in a solvent like 1,2-dichloroethane. google.com This reaction introduces an acyl group onto the aromatic ring, resulting in a mixture of ortho and para isomers of the corresponding ketone due to the directing effects of the fluorine and methyl substituents. google.com

The ketone intermediate is then subjected to hydrolysis under alkaline conditions, followed by acidification. This sequence cleaves the acyl group and forms the carboxylic acid, yielding a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid. The desired isomer related to the synthesis of this compound would require subsequent separation and purification steps, often involving recrystallization. google.com

Table 2: Typical Conditions for Friedel-Crafts Acylation

| Parameter | Detail | Reference |

|---|---|---|

| Starting Material | m-Fluorotoluene | google.com |

| Acylating Agent | Trichloroacetyl chloride | google.com |

| Catalyst | Anhydrous aluminum trichloride (preferred) | google.com |

| Solvent | 1,2-dichloroethane | google.com |

| Reaction Temperature | -5 to 10 °C | google.com |

Oxidation of a methyl group on a substituted toluene (B28343) ring is a direct method for producing the corresponding benzoic acid. The synthesis of this compound can be achieved through the selective oxidation of one of the methyl groups of 2-fluoro-1,4-xylene. google.com

In a documented industrial process, 2-fluoro-1,4-xylene is reacted in an aqueous acetic acid solution. google.com The oxidation is carried out using oxygen-enriched air in the presence of a catalyst system, such as a mixture of a metal salt like cobalt tetraphenylporphyrin (B126558) and tetrabromoethane. google.com The reaction is conducted under elevated temperature (180 °C) and pressure (1.0 MPa). google.com This controlled oxidation converts one of the methyl groups to a carboxylic acid, yielding this compound, which can then be isolated by crystallization. In one instance of this process, a yield of 42.7% was reported for this compound. google.com

Derivatization Strategies and Functional Group Transformations of this compound

The carboxylic acid moiety of this compound is the primary site for derivatization, enabling the synthesis of a wide range of related compounds.

Esterification is a common transformation of this compound, converting the carboxylic acid into an ester. This can be accomplished through several methods.

One approach is direct Fischer esterification, where the carboxylic acid is heated with an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid. prepchem.com This reaction establishes an equilibrium that can be driven towards the product, ethyl 3-fluoro-4-methyl-benzoate, by removing the water formed during the reaction. prepchem.com

A second, often more efficient method involves a two-step process. First, the carboxylic acid is converted into a more reactive intermediate, 3-fluoro-4-methylbenzoyl chloride. google.com This is typically achieved by reacting the acid with thionyl chloride (SOCl₂). google.com The resulting acid chloride is then reacted with an alcohol or a phenol, often in the presence of a base like pyridine (B92270), to form the desired ester. google.com This method was used to synthesize this compound 4-(trans-4-propylcyclohexyl)phenyl ester, a component for liquid crystal mixtures. google.com

Halogenation can be performed on derivatives of this compound to introduce additional functionality. Specifically, the methyl group can undergo benzylic halogenation. For instance, the ester derivative, ethyl 3-fluoro-4-methyl-benzoate, can be brominated. prepchem.com This reaction is typically carried out using N-bromosuccinimide (NBS) or elemental bromine, which selectively halogenates the benzylic position under radical conditions (e.g., initiated by light or a radical initiator), to yield ethyl 3-fluoro-4-bromomethylbenzoate. prepchem.com This product serves as a versatile intermediate for further nucleophilic substitution reactions at the bromomethyl group.

Formation of Acyl Chlorides and Amides from this compound

The carboxylic acid group of this compound is its most reactive site, allowing for a variety of chemical transformations. Among the most common and useful of these are the conversions to acyl chlorides and amides, which are key intermediates for creating more complex molecular architectures.

Acyl Chloride Formation

This compound is readily converted to its corresponding acyl chloride, 3-fluoro-4-methylbenzoyl chloride. This transformation significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent acylating agent. ossila.com The most common method for this conversion is treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.com The reaction with thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. smolecule.com The reaction typically involves heating the carboxylic acid with an excess of the chlorinating agent, often under reflux conditions in an inert solvent. chemicalbook.com

Reaction Table for Acyl Chloride Synthesis

| Reagent | Solvent | Conditions | Yield |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Dichloromethane or Toluene | Reflux, 60-80°C | >85% |

| Oxalyl chloride | - | - | - |

Data compiled from multiple sources indicating common laboratory procedures. smolecule.com

The resulting 3-fluoro-4-methylbenzoyl chloride is a reactive compound that serves as a precursor for the synthesis of esters, thioesters, and, most notably, amides through nucleophilic acyl substitution. smolecule.com

Amide Formation

The synthesis of amides from this compound can be accomplished through two primary pathways:

Via the Acyl Chloride: The pre-formed 3-fluoro-4-methylbenzoyl chloride can react with a primary or secondary amine to yield the corresponding amide. smolecule.com This reaction, often a variation of the Schotten-Baumann reaction, is typically carried out in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct. prepchem.comfishersci.it

Direct Coupling Method: Amides can also be synthesized directly from the carboxylic acid without isolating the acyl chloride intermediate. This is achieved using coupling agents that activate the carboxylic acid. Common reagents for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). fishersci.it This one-pot procedure involves mixing the acid, amine, coupling agent, and a base in a suitable solvent like dimethylformamide (DMF). fishersci.it

Comparison of Amide Synthesis Methods

| Method | Key Reagents | Intermediates | Conditions | Advantages |

|---|---|---|---|---|

| Acyl Chloride Pathway | SOCl₂ or (COCl)₂, Amine, Base | Acyl chloride | Two steps, often requires heating for acyl chloride formation | High reactivity of acyl chloride ensures good yields. smolecule.com |

These amide derivatives are significant in medicinal chemistry, as seen in the preparation of benzamide (B126) derivatives that act as kinase inhibitors. chemicalbook.com

Green Chemistry Approaches in the Synthesis of Fluorobenzoic Acids

While specific green synthesis protocols for this compound are not extensively detailed in current literature, broader green chemistry principles are being applied to the synthesis of benzoic acids and their fluorinated analogues. These approaches aim to reduce environmental impact by improving safety, minimizing waste, and using more benign substances.

One major advancement is the adoption of continuous-flow processing. A kilogram-scale synthesis of 2,4-dichloro-5-fluorobenzoic acid using a continuous-flow system has been reported. acs.org This method offers superior mass and heat transfer compared to traditional batch reactors, which is crucial for managing highly exothermic reactions and ensuring operational safety. The continuous-flow process also resulted in a higher product yield, reduced reaction time, and lower consumption of reagents, marking it as a more environmentally friendly alternative. acs.org

Another key aspect of green chemistry involves the use of environmentally benign solvents and reagents. Research into the synthesis of benzoic acid from natural sources like Cinnamon cassia oil has demonstrated the efficacy of using water as a solvent and mild, low-cost reagents such as potassium permanganate. mdpi.com Applying such methodologies—substituting traditional organic solvents with water and using safer oxidants where chemically feasible—could significantly improve the environmental profile of fluorobenzoic acid synthesis.

Furthermore, recent developments in synthetic methodology offer greener routes to derivatives. For instance, the direct synthesis of acyl fluorides from carboxylic acids using deoxygenating fluorinating reagents presents a greener alternative to using acyl chlorides. beilstein-journals.orgbeilstein-journals.org Acyl fluorides are more stable towards hydrolysis and their reactions are often cleaner with fewer side-products, which aligns with the green chemistry principles of atom economy and waste reduction. beilstein-journals.orgbeilstein-journals.org These innovative approaches hold promise for the future of sustainable chemical manufacturing.

Applications of 3 Fluoro 4 Methylbenzoic Acid As a Chemical Intermediate and Building Block

Role in Medicinal Chemistry and Drug Discovery Programs

In the realm of pharmaceutical development, 3-Fluoro-4-methylbenzoic acid and its derivatives are instrumental as intermediates for a wide range of therapeutic agents. chemimpex.comchemimpex.com Researchers utilize this compound to create novel drug formulations, leveraging its distinct chemical properties to enhance the efficacy and stability of active pharmaceutical ingredients (APIs). chemimpex.comchemimpex.com

The unique substitution pattern of this compound makes it a sought-after precursor in the synthesis of various APIs. It is a foundational component for developing treatments targeting a spectrum of diseases.

This compound, also known as 3-Fluoro-4-toluic Acid, is utilized in the synthesis of orally active and selective anti-inflammatory agents, particularly those targeting cyclooxygenase (COX). chemicalbook.comchemicalbook.com The development of novel anti-inflammatory drugs often involves creating hybrid molecules that inhibit multiple inflammatory pathways. For instance, researchers have synthesized a series of fluorobenzimidazoles designed to inhibit both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.gov These compounds, which incorporate a fluorinated benzoic acid moiety, have shown potent anti-inflammatory activity in preclinical models. nih.gov

In one study, compounds were designed based on the combination of 5-LOX and sEH pharmacophores. nih.gov The resulting hybrid molecules were tested for their ability to inhibit these enzymes and for their in vivo effectiveness in a carrageenan-induced rat paw edema assay, a standard model for inflammation. nih.gov Several of the synthesized compounds demonstrated significant inhibition of edema, comparable to the standard drug ibuprofen. nih.gov

Table 1: In vivo Anti-inflammatory Activity of Synthesized Fluorobenzimidazole Derivatives

This table presents the percentage of edema inhibition by various compounds in the carrageenan-induced rat paw edema assay at a dose of 100 mg/kg.

| Compound | % Edema Inhibition (at 3 hours) |

| 4f | 64.13% |

| 4g | 67.39% |

| 4k | 66.30% |

| 4n | 65.21% |

| 8e | 58.69% |

| Ibuprofen (Standard) | 70.65% |

Data sourced from a study on substituted fluorobenzimidazoles as dual inhibitors of 5-LOX and sEH. nih.gov

The structural framework of this compound serves as a valuable starting point for the development of new analgesic drugs. chemimpex.comchemimpex.comnetascientific.com Its derivatives have been explored for their potential to alleviate pain. For example, a series of N-pyridyl benzamides, which can be synthesized from substituted benzoic acids, were identified as KCNQ2/Q3 potassium channel openers and showed activity in animal models of pain. nih.gov The modulation of these potassium channels is a recognized mechanism for achieving analgesia.

In oncology research, this compound is used to prepare benzamide (B126) derivatives that act as inhibitors of specific cellular targets, such as Bcr-Abl kinase, an enzyme associated with certain types of leukemia. chemicalbook.com The broader class of benzoic acid derivatives has shown significant potential in medicinal chemistry for developing anticancer agents. preprints.org Research has demonstrated that hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibit potent inhibitory activities against cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer). rsc.org These findings suggest that the structural motif provided by fluorinated benzoic acids like this compound can be a valuable platform for designing new, selective, and potent anticancer molecules. rsc.org

Analogues of this compound, such as 3-Fluoro-4-methoxybenzoic acid, are important in the development of novel antituberculosis (TB) agents. ossila.com This analogue is a key intermediate in synthesizing compounds that target drug-resistant tuberculosis. nih.gov For example, it has been used in the synthesis of 3,5-dialkoxypyridine analogues of bedaquiline, a diarylquinoline drug used to treat multidrug-resistant TB. nih.gov These new analogues were designed to retain potent anti-tubercular activity while minimizing cardiac side effects associated with the parent drug. nih.gov

Further research into derivatives of 3-fluoro-4-methoxyphenyl structures has led to the synthesis of isoxazole (B147169) and pyrazole-based compounds with promising antimicrobial and antitubercular activity. researchgate.net These studies highlight the utility of the fluorinated phenyl moiety in creating potent inhibitors of mycobacterial growth. researchgate.net

Derivatives of fluorinated benzoic acids are crucial in the synthesis of potassium channel openers, a class of drugs with applications in treating conditions like epilepsy. ossila.comvulcanchem.com Specifically, 3-Fluoro-4-(trifluoromethyl)benzoic acid, a related derivative, is a key building block for synthesizing N-pyridyl and pyrimidine (B1678525) benzamides that act as KCNQ2/Q3 potassium channel openers. nih.govossila.com

A comprehensive study detailed the synthesis of over 400 derivatives based on an N-(pyridine-3-yl)benzamide core to explore their activity as KCNQ channel agonists. nih.gov The research involved reacting substituted benzoic acids or their corresponding acid chlorides with aminopyridines. nih.gov This work identified compounds with significant potency and selectivity for KCNQ2/Q3 channels. nih.gov

Table 2: Activity of N-Pyridyl Benzamide Derivatives as KCNQ2/Q3 Openers

This table shows the half-maximal effective concentration (EC₅₀) for selected benzamide derivatives, indicating their potency in activating KCNQ2/Q3 channels.

| Compound | Substituent on Benzene (B151609) Ring | EC₅₀ (μM) |

| 5 | 3-Fluoro | Weak Activity |

| 6 | 3-Methyl | Weak Activity |

| 12 (ICA-027243) | 3,4-Difluoro | 0.38 |

Data sourced from a study on N-pyridyl and pyrimidine benzamides as potassium channel openers. nih.gov

Another fluorine-containing derivative, flocalin, which is derived from pinacidil, acts as an effective opener of ATP-sensitive potassium (K-ATP) channels and has shown cardioprotective effects. nih.gov

Precursor for Active Pharmaceutical Ingredients (APIs)

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors Derived from 3-Acetamido-4-methylbenzoic Acid

In the field of medicinal chemistry, derivatives of this compound have shown promise. Specifically, research into protein tyrosine phosphatase 1B (PTP1B) inhibitors has utilized 3-acetamido-4-methylbenzoic acid, a related compound. A series of these derivatives were synthesized and evaluated for their PTP1B inhibitory action. nih.govuq.edu.auresearchgate.net Docking studies were also conducted to understand how these molecules bind to the active site of the PTP1B enzyme. nih.govuq.edu.auresearchgate.net Two compounds in this series, 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid and 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid, demonstrated notable inhibitory activity against PTP1B. nih.govuq.edu.auresearchgate.net

Retinoic Acid Receptor Gamma (RARγ) Agonists Related to 3-Fluoro-4-{[...]acetyl]amino}benzoic Acid

Another significant application is in the development of selective agonists for the retinoic acid receptor gamma (RARγ). A notable example is the compound BMS 961, which is chemically named 3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8,-tetrahydro-2-naphthalenyl)acetyl]amino]-benzoic acid. tocris.combio-techne.com This compound acts as a selective agonist for RARγ, with an EC50 value of 30 nM for RARγ and 1000 nM for RARβ, while showing no activity at RARα receptors. tocris.comcaymanchem.comrndsystems.com

Structural Modification for Enhanced Biological Activity via this compound

The presence of the fluorine atom in this compound is instrumental in modifying the biological activity of molecules. chemimpex.com This strategic placement can influence factors such as metabolic stability and binding affinity to target proteins. For instance, its derivatives have been explored in the synthesis of potassium channel openers for potential therapeutic applications. ossila.com The fluorinated benzoic acid structure serves as a key building block in creating these complex molecules. ossila.com

Utilization in Agrochemical Research and Development

The agrochemical sector has also found significant use for this compound and its derivatives. chemimpex.comdatainsightsmarket.com

Formulation of Crop Protection Agents

This compound is utilized in the formulation of various crop protection agents. chemimpex.comchemimpex.com Its incorporation can be a key step in the synthesis of active ingredients designed to protect crops from pests and diseases. chemimpex.comchemimpex.com

Enhancement of Herbicide and Pesticide Efficacy with this compound

Research has indicated that this compound can be used to enhance the effectiveness of herbicides and pesticides. chemimpex.comchemimpex.com The inclusion of this fluorinated intermediate can lead to the development of more potent and efficient agrochemical products, contributing to improved agricultural output. chemimpex.com

Contributions to Advanced Materials Science

Beyond pharmaceuticals and agrochemicals, this compound has applications in materials science. chemimpex.com It can be incorporated into polymers and resins to enhance properties such as thermal stability and chemical resistance, making it a valuable component in the production of durable materials. chemimpex.com

Incorporation into Polymers and Resins for Improved Material Properties

The introduction of fluorine-containing monomers like this compound into polymer chains is a well-established strategy for enhancing material properties. researchgate.net Fluorinated polymers are noted for their high thermal stability, chemical resistance, and specific optical and dielectric properties. researchgate.netchemimpex.com The incorporation of this compound into polymers and resins is specifically aimed at improving thermal stability and chemical resistance, leading to the production of more durable materials. chemimpex.com

Research into fluorinated aromatic polymers, such as polyimides and polyamides, demonstrates the significant advantages conferred by fluorine substitution. The introduction of fluorine-containing groups, particularly the trifluoromethyl (–CF3) group, into the polymer backbone can lead to materials with excellent solubility in organic solvents, lower dielectric constants, reduced water uptake, and enhanced thermal stability compared to their non-fluorinated analogues. researchgate.net

The following table summarizes the properties of various fluorinated polymers, illustrating the impact of incorporating fluorine-containing monomers.

| Polymer Type | Fluorine-Containing Monomer(s) | Key Improved Properties | Reference(s) |

| Fluorinated Polyimides | 4,4'-(hexafluoroisopropylidene) diphthalic anhydride (B1165640) (6FDA) | High thermal stability (>500°C), excellent solubility, high glass transition temperature (>300°C) | mdpi.com |

| Fluorinated Copolymerized Polyimide Films | 4,4'-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) | Improved optical transmittance (71.43%), good thermal stability (decomposition >500°C), high storage modulus | scielo.br |

| Fluorinated Pyridine-Containing Polyimides | 4-phenyl-2,6-bis[3-(4-amino-2-trifluoromethyphenoxy)phenyl]pyridine | Good solubility in aprotic solvents, high thermal stability (5% weight loss >561°C), high glass transition temperatures (258–312°C) | researchgate.net |

| Fluorinated Polyesters | 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) | Enhanced solubility in various organic solvents, amorphous nature | uq.edu.au |

These findings underscore the value of using fluorinated building blocks like this compound to engineer high-performance polymers for demanding applications in aerospace, microelectronics, and flexible displays. scielo.brtandfonline.com

Applications in Coatings Utilizing this compound Derivatives

Derivatives of this compound are valuable in the formulation of high-performance coatings, primarily due to the properties conferred by the fluorine atom. Fluoropolymers are known to greatly enhance the characteristics of coatings, making them suitable for applications in severe environments that demand long-lasting surface protection, high thermal stability, and superior chemical resistance. nevicolor.it

The primary advantage of incorporating fluorinated compounds into coatings is the creation of surfaces with low energy. rsc.org This low surface energy imparts hydrophobicity (water repellency) and often oleophobicity (oil repellency), which are critical for anti-fouling and self-cleaning applications. nevicolor.itrsc.org For a coating to be effective in preventing biofouling, for example, the fluorinated side chains of the polymer should organize into an ordered structure on the surface, maintaining a high density of the low-energy groups (like –CF3) at the air-coating interface. rsc.org Research on fluoropolymers has demonstrated their excellent antibacterial activity and antifouling characteristics. rsc.org

Aromatic polymers, the class to which this compound belongs, are noted for their excellent chemical resistance and ability to withstand high processing temperatures. nevicolor.it When fluorinated, these aromatic polymers become more resistant to chemical degradation and more inert, which is advantageous for coatings that come into contact with sensitive materials. google.com The covalent bonding of perfluoroalkyl chains to a polymer prevents the leaching of these functional groups, an issue that can occur with physically absorbed coatings. rsc.org

The properties of coatings derived from fluorinated polymers are summarized below:

| Property | Benefit | Mechanism | Reference(s) |

| Low Surface Energy | Water and oil repellency, anti-fouling, self-cleaning | High density of low-energy fluorinated groups (e.g., -CF3) at the surface. | nevicolor.itrsc.org |

| High Thermal Stability | Durability in high-temperature environments | The strength of the carbon-fluorine bond. | nevicolor.it |

| Chemical Resistance | Protection in corrosive or aggressive chemical environments | The inertness of the fluorinated polymer backbone. | nevicolor.itgoogle.com |

| Moisture Resistance | Enhanced protection against water and humidity | Hydrophobic nature imparted by fluorine atoms. | google.com |

The development of coatings using fluorinated polymer systems is driven by the need for sustainable and innovative solutions that can meet stringent regulatory challenges while providing superior performance in areas like corrosion protection and surface modification. nevicolor.it

Organometallic Complexes and Coordination Polymers Formed with Fluorinated Benzoic Acids

This compound serves as a valuable ligand in coordination chemistry, where it can bind to metal centers to form organometallic complexes and coordination polymers. biosynth.com The carboxylate group (–COOH) of the acid can chelate or bridge metal ions, while the fluorinated aromatic ring influences the electronic properties, stability, and packing of the resulting structures.

Fluorinated benzoic acid derivatives have been successfully used to synthesize a variety of coordination polymers, particularly with lanthanide (Ln) ions. rsc.orgbohrium.com These materials are of significant interest due to their unique photoluminescent and magnetic properties, which arise from the combination of the organic ligand and the lanthanide ion. rsc.org The fluorine atoms on the ligand can enhance luminescence by facilitating efficient energy transfer from the ligand to the Ln(III) center. rsc.org

For example, a related compound, 3-fluoro-4-(trifluoromethyl)benzoic acid, can chelate with dysprosium (Dy) ions to create organometallic clusters that exhibit pH-tuneable slow magnetic relaxation, a property relevant to the development of single-molecule magnets. ossila.com Similarly, families of stable lanthanide coordination polymers have been constructed using fluorine-substituted carboxylates and other rigid ligands. rsc.org These coordination polymers display diverse structural motifs, from discrete dinuclear clusters to one-dimensional (1D) chains, and exhibit efficiently sensitized luminescence from the visible to the near-infrared (NIR) region. rsc.org

The table below presents examples of organometallic complexes and coordination polymers formed with fluorinated benzoic acids, highlighting their structures and functional properties.

| Metal Ion(s) | Fluorinated Benzoic Acid Ligand | Other Ligands | Structural Motif / Properties | Reference(s) |

| Dysprosium (Dy) | 3-Fluoro-4-(trifluoromethyl)benzoic acid | - | pH-tuneable magnetic organometallic clusters; slow magnetic relaxation | ossila.com |

| Lanthanides (Pr, Nd, Dy, Ho, Er, Yb, Gd) | 2,3,4,5-Tetrafluorobenzoic acid, 3,4,5,6-Tetrafluorobenzene-1,2-dioic acid | Phenanthroline | Dinuclear clusters and 1D chains; sensitized luminescence; slow magnetic relaxation (for Dy complex) | rsc.org |

| Lanthanides (Sm, Eu, Tb, Dy) | 3-(Pyridin-4-yl)benzoic acid* | Water | 1D coordination polymers with doubly carboxylate-bridged chains; exhibit characteristic lanthanide emission | researchgate.net |

| Lanthanides (La-Lu) | Tetrafluoroterephthalate | 2,2′-Bipyridine (bpy) or 1,10-Phenanthroline (phen) | 3D frameworks with scintillating properties for X-ray detection; Tb-based polymers are the brightest | bohrium.com |

| Note: While not fluorinated, this example illustrates the common use of benzoic acid derivatives in forming lanthanide coordination polymers. |

The synthesis of these materials often involves hydrothermal methods, which allow for the crystallization of these complex, extended networks. rsc.orgresearchgate.net The resulting coordination polymers often possess good thermal stability, making them robust for various applications. mdpi.com The ability of this compound to act as a ligand opens pathways to new functional materials with tailored optical and magnetic responses. biosynth.com

Supramolecular Assemblies and Liquid Crystals Based on Benzoic Acid Structures

This compound and its derivatives are instrumental in the field of supramolecular chemistry, particularly in the design of liquid crystals and engineered crystal structures. The foundation of these assemblies is the strong tendency of the carboxylic acid group to form predictable hydrogen bonds. In the solid state, this compound molecules form centrosymmetric dimers, where two molecules are linked via a pair of O–H⋯O hydrogen bonds between their carboxyl groups. researchgate.netiucr.org This robust and directional interaction is a primary tool for building larger, ordered supramolecular structures.

The introduction of fluorine atoms onto the benzoic acid core significantly influences the properties of these assemblies, especially in the context of liquid crystals. Fluorination can enhance the stability of hydrogen bonds, alter mesophase behavior (the type of liquid crystal phase), and tune electro-optical properties. rsc.orgtandfonline.com For instance, the electron-withdrawing nature of the fluorine atom can increase the acidity of the carboxylic proton, leading to stronger hydrogen bonding between the benzoic acid (the proton donor) and a suitable proton acceptor. uni-halle.de

This principle has been used to create hydrogen-bonded liquid crystals (HBLCs) by combining fluorinated benzoic acids with other mesogenic molecules, such as azopyridines or cyanobiphenyls. rsc.orguni-halle.deresearchgate.net A patent has described a derivative, this compound 4-(trans-4-propylcyclohexyl)phenyl ester, specifically as a component for liquid crystal compositions, noting its ability to produce a broad liquid crystal temperature range and a high clearing point (the temperature at which the material transitions from the liquid crystal phase to a conventional isotropic liquid). google.com

The influence of fluorination on the properties of benzoic acid-based liquid crystals is detailed in the table below.

| System / Compound | Key Structural Feature | Observed Property / Application | Reference(s) |

| This compound | Crystalline solid | Forms hydrogen-bonded dimers around centers of inversion. | researchgate.netiucr.org |

| This compound 4-(trans-4-propylcyclohexyl)phenyl ester | Ester derivative | Component of a liquid crystal with a high clearing point (269 °C). | google.com |

| 4-n-Alkoxy-2,3-difluorobenzoic acid + 4-pentyl-4-biphenylcarbonitrile (5CB) | Hydrogen-bonded complex | Exhibits a smectic B liquid crystal phase; mixtures show a stable nematic phase at room temperature. | researchgate.net |

| 3-Fluoro-4-n-hexyloxybenzoic acid + Azopyridine derivatives | Hydrogen-bonded complex | Stronger hydrogen bond formation compared to non-fluorinated acid; promotes layered smectic phases (SmA, SmC). | uni-halle.de |

| General Fluorinated Benzoic Acids in HBLCs | Fluoro-substitution | Can lead to faster response times, lower viscosity, and the induction of polar nematic phases. | tandfonline.comresearchgate.net |

The study of the crystal structure of this compound has also served as a reference point for analyzing complex NMR spectra of molecules in liquid crystal phases. iucr.orgiucr.org The predictable self-assembly of this and related fluorinated benzoic acids makes them powerful building blocks for designing advanced functional materials where molecular order is paramount.

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 4 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy serves as a powerful tool for the structural elucidation of fluorinated organic compounds like 3-Fluoro-4-methylbenzoic acid. The presence of the highly sensitive ¹⁹F nucleus, in addition to ¹H and ¹³C, allows for a comprehensive analysis of the molecule's electronic environment and connectivity.

Analysis of ¹⁹F-¹³C-¹H Coupling in NMR Spectra

The crystal structure of this compound has been determined to provide a reference for studying ¹⁹F-¹³C-¹H coupling in the NMR spectra of solids and liquid crystals. iucr.orgiucr.org The analysis of these coupling constants provides valuable information about the through-bond and through-space interactions within the molecule.

In the ¹H NMR spectrum, the aromatic protons exhibit complex splitting patterns due to both ¹H-¹H and ¹H-¹⁹F coupling. walisongo.ac.id Similarly, the ¹³C NMR spectrum shows characteristic doublets for the carbon atoms coupled to the fluorine atom, a departure from the typical singlets observed in proton-decoupled spectra. walisongo.ac.id The magnitudes of these coupling constants (J-coupling) are dependent on the number of bonds separating the coupled nuclei and their spatial orientation.

The use of two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can further elucidate these coupling networks by correlating the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. ed.ac.uk This detailed analysis of coupling interactions is crucial for the unambiguous assignment of all signals in the NMR spectra and for confirming the substitution pattern of the aromatic ring.

Vibrational Spectroscopy: FTIR and Raman Studies

Interpretation of Vibrational Frequencies and Effects of Fluorine Substitution

The FTIR and Raman spectra of this compound exhibit characteristic bands that can be assigned to specific vibrational modes of the molecule. The presence of the fluorine substituent significantly influences these vibrational frequencies.

The infrared spectrum typically displays a broad O–H stretching band in the region of 2500–3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹, both characteristic of the carboxylic acid dimer. Aromatic C–H stretching vibrations are observed between 3000 and 3100 cm⁻¹, while C–F stretching vibrations appear in the fingerprint region, generally between 1000 and 1400 cm⁻¹.

Fluorine substitution can lead to shifts in the vibrational frequencies of the aromatic ring and the carboxylic acid group. These shifts are a consequence of both the mass effect of the fluorine atom and its strong electron-withdrawing inductive effect, which alters the bond strengths and force constants within the molecule. nih.gov For instance, the C–C stretching modes of the phenyl ring and the C=O stretching frequency can be affected by the electronic perturbations introduced by the fluorine atom. iucr.org

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which can then be compared with experimental data to aid in the assignment of complex spectral features. researchgate.netbiointerfaceresearch.com

Table 1: Characteristic Vibrational Frequencies for Substituted Benzoic Acids

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O–H stretch (dimer) | 2500–3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Aromatic Ring | C–H stretch | 3000–3100 |

| C–F Bond | C–F stretch | 1000–1400 |

X-ray Crystallography and Solid-State Structure Elucidation of this compound

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound has been determined, revealing key details about its molecular geometry and intermolecular interactions. iucr.orgiucr.orgresearchgate.net

Analysis of Crystal Packing and Hydrogen Bonding Networks

In the solid state, this compound molecules form centrosymmetric dimers through strong O–H···O hydrogen bonds between their carboxylic acid groups. iucr.orgiucr.org This is a common and robust supramolecular synthon for carboxylic acids. The O···O distance in these hydrogen-bonded dimers is approximately 2.612 Å, with an O–H···O angle of about 176°, indicative of a strong hydrogen bond. iucr.orgiucr.org

The crystal packing is further influenced by other intermolecular interactions. While the primary interaction is the hydrogen bonding that forms the dimers, the arrangement of these dimers in the crystal lattice is different from that of the parent p-toluic acid (4-methylbenzoic acid). iucr.orgiucr.org

Molecular Planarity and Dihedral Angle Analysis of this compound

The molecule of this compound is nearly planar. iucr.orgiucr.org A critical parameter describing the molecular conformation is the dihedral angle between the plane of the benzene (B151609) ring and the plane of the carboxyl group. For this compound, this angle is reported to be 6.2(1)°. iucr.orgiucr.org This value is slightly larger than the 2.9° dihedral angle found in the parent 4-methylbenzoic acid, suggesting a minor steric or electronic influence of the fluorine substituent on the rotational preference of the carboxyl group. iucr.orgiucr.org

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₈H₇FO₂ | researchgate.net |

| Molecular Weight | 154.14 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 3.8132 (5) | researchgate.net |

| b (Å) | 6.0226 (8) | researchgate.net |

| c (Å) | 30.378 (4) | researchgate.net |

| β (°) | 92.50 (2) | researchgate.net |

| Volume (ų) | 696.98 (16) | researchgate.net |

| Z | 4 | researchgate.net |

| Temperature (K) | 120 | researchgate.net |

| Dihedral Angle (Benzene Ring - COOH) | 6.2 (1)° | iucr.orgiucr.org |

| O···O distance in dimer (Å) | 2.612 (2) | iucr.orgiucr.org |

| O-H···O angle in dimer (°) | 176 (3) | iucr.orgiucr.org |

Chromatographic Techniques for Analysis of this compound

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures such as reaction products or environmental samples. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific analytical goal. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is frequently employed for the analysis and purity assessment of this compound. ruifuchemical.com Reversed-phase HPLC, using columns like a C18, is a common approach for separating fluorinated benzoic acid derivatives. researchgate.net The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The purity of commercial this compound is often reported as greater than 98.0% as determined by HPLC. ruifuchemical.com In a broader context of analyzing fluorobenzoic acids, methods have been developed using various mobile phase compositions, often mixtures of an aqueous buffer (like triethylamine (B128534) or formic acid solutions) and organic solvents such as acetonitrile (B52724) and methanol, with UV detection typically set around 205 nm or 254 nm. ekb.eg

For volatile or semi-volatile derivatives, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful analytical tool. researchgate.netsigmaaldrich.cn Direct analysis of carboxylic acids like this compound by GC can be challenging due to their polarity and low volatility. Therefore, a derivatization step is often required to convert the acid into a more volatile ester, for example, a methyl ester using reagents like diazomethane (B1218177) or BF₃ in methanol. researchgate.net This allows for excellent separation and sensitive detection by MS. This technique is particularly useful for ultra-trace analysis in complex matrices. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. google.com This technique is especially valuable for detecting and quantifying low concentrations of fluorinated benzoic acids in challenging samples like saline reservoir waters, where they are used as tracers for hydrocarbon production. researchgate.netgoogle.com UPLC-MS/MS methods can achieve very low detection limits, often in the nanogram per milliliter (ng/mL) or parts-per-billion range. google.comnih.gov

To handle complex matrices and preconcentrate the analyte, Solid-Phase Extraction (SPE) is a widely used sample preparation technique prior to chromatographic analysis. researchgate.netresearchgate.netnih.gov For fluorinated benzoic acids, SPE cartridges with C18 or hydrophilic-lipophilic-balanced (HLB) stationary phases have proven effective in extracting the analytes from aqueous samples and removing interfering substances like salts. researchgate.netresearchgate.netnih.gov

The table below summarizes typical chromatographic techniques and conditions used for the analysis of fluorinated benzoic acids, which are applicable to this compound.

| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection | Application Note | Reference |

| RP-HPLC | Zorbax SB-Aq (5 µm, 4.6 x 250 mm) | Gradient of 0.1% triethylamine (A) and Acetonitrile/Methanol/Water (B) | UV at 205 nm | Purity determination of 2,4,6-Trifluorobenzoic acid and its impurities. | ekb.eg |

| HPLC-MS/MS | C18 | Optimized elution conditions | MS/MS | Determination of 19 fluorobenzoic acids in salt-rich reservoir water. | researchgate.netnih.gov |

| UPLC-MS/MS | Acquity UPLC BEH C18 | Not specified | Tandem Mass Spectrometry | Detection of fluorinated benzoic acid tracers in hydrocarbon deposit water. | google.com |

| GC-MS | Not specified | Helium | Mass Spectrometry | Ultra-trace analysis of 21 fluorobenzoic acids after SPE and derivatization. | researchgate.net |

Use as an Analytical Standard in Quantification

A significant application of this compound in analytical chemistry is its use as a reference or analytical standard. chemimpex.com Pharmaceutical standards are crucial reference materials for ensuring the quality, safety, and efficacy of pharmaceutical products. cymitquimica.com In this capacity, a highly purified form of the compound serves as a benchmark for the accurate quantification of other, structurally similar compounds in various mixtures. chemimpex.com

The utility of this compound as a standard stems from its stable, well-characterized nature and its specific chromatographic behavior. When analyzing a sample containing multiple components, an internal or external standard is required for accurate concentration measurement. By using a known concentration of this compound, the concentration of an unknown analyte can be determined by comparing their respective peak areas in a chromatogram.

This is particularly relevant in:

Pharmaceutical Development: Where it can be used to quantify related impurities or metabolites in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.comcymitquimica.com

Agrochemical Research: For the quantification of related active ingredients or degradation products in formulations. chemimpex.com

Organic Synthesis: To determine the yield and purity of reactions involving similar aromatic carboxylic acids. chemimpex.comgoogle.com

The reliability of a compound as an analytical standard is contingent on its purity, which is often certified through rigorous analysis, including techniques like HPLC, NMR, and mass spectrometry. ruifuchemical.combldpharm.com Companies that supply chemical standards provide documentation and certificates of analysis detailing the purity and the methods used for its determination. sigmaaldrich.cn

Theoretical and Computational Investigations on 3 Fluoro 4 Methylbenzoic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations have proven to be invaluable tools for understanding the molecular and electronic properties of substituted benzoic acids, including 3-fluoro-4-methylbenzoic acid. These computational methods provide detailed insights into molecular geometry, conformational preferences, and electronic charge distribution, which are fundamental to the compound's reactivity and interactions.

Density Functional Theory (DFT) Studies on Fluorinated Benzoic Acids

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For fluorinated benzoic acids, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. mdpi.comresearchgate.netnih.govresearchgate.net

Studies on related fluorinated benzoic acids reveal that the substitution of fluorine atoms significantly influences charge distribution and geometrical parameters. researchgate.net The high electronegativity of fluorine leads to a lower pKa value for fluorinated benzoic acids compared to their non-fluorinated counterparts due to electron-withdrawing effects. DFT calculations can quantify these effects by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized over the aromatic ring and the carboxyl group, while the LUMO is also distributed over the aromatic system, with fluorine substituents affecting the electron density distribution.

In the solid state, this compound exhibits a nearly planar molecular structure, with a small dihedral angle between the benzene (B151609) ring and the carboxyl group. researchgate.net DFT optimized geometries of similar substituted benzoic acids have shown close agreement with experimental crystallographic data. researchgate.net Furthermore, DFT has been used to study the formation of dimers, a common feature of carboxylic acids, through intermolecular hydrogen bonding. researchgate.netnih.govresearchgate.net These studies often analyze the vibrational spectra (FTIR and Raman) of the monomer and dimer forms, with calculated frequencies showing good agreement with experimental data after scaling. researchgate.netnih.gov

The following table summarizes key findings from DFT studies on fluorinated benzoic acids:

| Property | Observation | Reference |

| Molecular Geometry | Fluorine substitution alters bond lengths and angles. The molecule is nearly planar. | researchgate.net |

| Electronic Properties | Fluorine's electron-withdrawing nature lowers the pKa and affects HOMO-LUMO energies. | |

| Dimerization | Forms stable dimers through intermolecular O-H···O hydrogen bonds. | researchgate.netnih.govresearchgate.net |

| Vibrational Spectra | Calculated frequencies correlate well with experimental FTIR and Raman data. | researchgate.netnih.gov |

Ab Initio Methods for Conformer Analysis of Aromatic Carboxylic Acids

Ab initio quantum mechanical calculations are critical for analyzing the conformational landscape of aromatic carboxylic acids. aip.orgnih.govuc.pt These methods, which are based on first principles without empirical parameters, are used to determine the relative energies and stabilities of different conformers. aip.orgnih.gov For carboxylic acids, a key conformational feature is the orientation of the hydroxyl proton, which can be syn or anti with respect to the carbonyl oxygen. nih.gov

Studies on acetic acid and other carboxylic acids have shown that the syn conformation is significantly more stable than the anti conformation in the gas phase. nih.gov Ab initio calculations, such as those at the MP2/cc-pVTZ level, have been used to predict the structures, relative energies, and electric dipole moments of various conformers of benzoic acid and its derivatives. aip.org The energy difference between syn and anti conformers can be substantial, influencing the conformational equilibrium. aip.orgnih.gov

For more complex molecules like caffeic acid, a phenolic derivative, ab initio DFT calculations have been used to perform a complete conformational analysis, identifying numerous conformers and their relative stabilities. uc.pt These studies often involve scanning potential energy surfaces by systematically rotating specific dihedral angles to map the conformational space and identify energy minima corresponding to stable conformers. uc.ptuc.pt The planarity of the most stable conformers is often attributed to the stabilizing effect of π-electron delocalization. uc.pt

Molecular Modeling and Docking Studies in Biological Systems

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction of small molecules like this compound with biological macromolecules, such as proteins. These methods are instrumental in drug discovery and design. scholaris.canih.govsci-hub.se

Computational Analysis of Ligand-Target Interactions

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. asianpubs.orgscienceopen.comnih.gov For instance, derivatives of this compound have been investigated as potential inhibitors of enzymes like histone deacetylase 6 (HDAC6). scholaris.casci-hub.se Docking simulations can reveal key interactions, such as hydrogen bonds, π-π stacking, and metal complexation, that contribute to the binding energy. nih.gov

In the context of HDAC6 inhibitors, the hydroxamic acid group, often incorporated into derivatives of this compound, is known to chelate the zinc ion in the enzyme's active site. sci-hub.senih.gov The phenyl ring of the linker can engage in π-π stacking interactions with aromatic residues like phenylalanine in the hydrophobic channel of the binding pocket. nih.gov Fluorine substitution can modulate these interactions and influence properties like metabolic stability and membrane permeability.

Computational studies have also explored the role of fluorine in protein-ligand interactions more broadly. Fluorine can participate in hydrogen bonding and alter the local electrostatic environment, which can either enhance or weaken binding affinity depending on the specific context of the binding pocket. acs.orgnih.gov The development of accurate force field parameters for fluorinated molecules is an active area of research to improve the reliability of these computational predictions. acs.orgnih.govacs.orgnih.gov

The following table presents a summary of docking studies involving derivatives of fluorinated benzoic acids:

| Target Protein | Key Interactions | Predicted Outcome | Reference |

| HDAC6 | Metal complexation with Zn²⁺, hydrogen bonding, π-π stacking | Inhibition of enzyme activity | sci-hub.senih.gov |

| RXRα | Hydrogen bonding with Arginine residues | Agonist activity | nih.gov |

| SARS-CoV-2 Main Protease | Interactions with active site residues | Potential antiviral activity | scienceopen.comnih.gov |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are extensively used to predict spectroscopic properties, which, in conjunction with experimental data, allows for detailed structural and conformational analysis. aip.orgucl.ac.ukscienceopen.com

For this compound and related compounds, DFT calculations are commonly used to predict vibrational spectra (FTIR and Raman). researchgate.netnih.govresearchgate.netnih.gov The calculated vibrational frequencies, after appropriate scaling, generally show good agreement with experimental spectra, aiding in the assignment of vibrational modes. researchgate.netnih.gov These calculations can also reveal how specific structural features, like hydrogen bonding in dimers, affect the vibrational frequencies, such as the characteristic red shift of the O-H stretching frequency. nih.govresearchgate.net

Conformational analysis is often coupled with the prediction of spectroscopic properties. By calculating the properties for different conformers, it is possible to identify the specific conformer or mixture of conformers present in an experimental sample. aip.org For example, the match between theoretically calculated and experimentally measured rotational constants from microwave spectroscopy can unambiguously identify the conformers present in the gas phase. aip.org

Thermochemical and Thermodynamic Studies of Fluorinated Benzoic Acid Complexation

Computational chemistry provides insights into the thermochemical and thermodynamic properties of molecular complexation, such as the dimerization of carboxylic acids or their interaction with other molecules.

Computational methods can also be used to calculate thermochemical functions and relative free energies of different conformers, providing a quantitative measure of their relative populations at a given temperature. researchgate.net This information is crucial for understanding the dynamic behavior of these molecules in different environments.

Biological Interactions and Pharmacological Research Insights of 3 Fluoro 4 Methylbenzoic Acid and Its Analogues

Interaction with Molecular Targets and Enzymes

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a widely utilized strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 3-Fluoro-4-methylbenzoic acid has emerged as a valuable building block in the design of targeted therapeutic agents due to its unique electronic and steric properties. Its derivatives have been investigated for their interactions with various enzymes and molecular targets, leading to the development of potent and selective modulators of biological activity.

Mechanisms of Enzyme Inhibition

Derivatives of this compound have been identified as potent inhibitors of several enzyme classes, most notably matrix metalloproteinases (MMPs). These enzymes play a crucial role in the degradation of extracellular matrix components and are implicated in various pathological conditions, including osteoarthritis and cancer.

Research has shown that certain pyrimidine (B1678525) dicarboxamide derivatives incorporating a 4-fluoro-3-methylbenzyl group, structurally related to a this compound moiety, act as highly selective inhibitors of MMP-13. nih.govacs.org The mechanism of inhibition is non-competitive, meaning the inhibitor does not bind to the active site of the enzyme but rather to an allosteric site known as the S1' side pocket. nih.gov This binding induces a conformational change in the enzyme, reducing its catalytic efficiency. The selectivity of these inhibitors for MMP-13 over other MMPs is attributed to the specific interactions within this allosteric pocket, highlighting the importance of the substituted phenyl ring in achieving targeted enzyme inhibition. nih.gov

In addition to MMPs, broader studies on benzoic acid derivatives have revealed inhibitory activity against other enzymes. For instance, various phenolic acids with a benzoic acid core have been shown to inhibit α-amylase, a key enzyme in carbohydrate digestion. nih.govmdpi.com Structure-activity relationship (SAR) studies in this context have demonstrated that the nature and position of substituents on the benzene (B151609) ring significantly influence inhibitory potency. nih.govmdpi.com While not directly studying this compound itself, these findings suggest that its specific substitution pattern could confer inhibitory activity against a range of enzymes.

Receptor Binding Studies of Related Benzoic Acid Derivatives

This compound has been utilized as a key structural component in the synthesis of selective agonists for the Retinoid X Receptor (RXR), a nuclear receptor that plays a vital role in regulating gene expression related to cell proliferation, differentiation, and apoptosis. nih.gov Bexarotene (B63655), an FDA-approved RXR agonist, has been the subject of extensive research, and its analogues containing the this compound moiety have been synthesized to improve its pharmacological profile. nih.govbiorxiv.orgmdpi.com

Binding affinity studies, typically determined through competitive binding assays using a radiolabeled ligand like [³H]-9-cis-retinoic acid, have been conducted to quantify the interaction of these analogues with the RXR ligand-binding domain. nih.gov The results are often expressed as the inhibitory constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. The introduction of a fluorine atom in proximity to the carboxylic acid group in bexarotene analogues has been hypothesized to improve their RXR agonist characteristics. nih.gov

The following table summarizes the binding affinities and receptor activation data for selected bexarotene analogues, illustrating the impact of structural modifications on their interaction with RXR.

| Compound | Modification from Bexarotene | RXR Binding Affinity (Ki, nM) | RXR Activation (EC50, nM) |

| Bexarotene (1) | - | 18 | 18 |

| Analogue 16 | Varies | Not specified | Not specified |

| Analogue 18 | Varies | Not specified | Not specified |

| Analogue 20 | Varies | Not specified | Not specified |

| Analogue 33 | Varies | Not specified | 17 |

| Analogue 35 | Varies | Not specified | 1.3 |

| Analogue 37a | Varies | Not specified | 24.2 |

Data sourced from studies on bexarotene analogues. nih.govmdpi.com

Furthermore, research on other fluorinated benzoic acid derivatives has demonstrated their potential to interact with a variety of receptors. For example, certain halogenated benzamide (B126) derivatives have been evaluated for their binding affinity to dopamine (B1211576) D2-like receptors, with substitutions on the benzoic acid ring significantly influencing their affinity and selectivity. uni-mainz.de These studies underscore the versatility of the fluorinated benzoic acid scaffold in designing ligands for diverse receptor targets.

Modulation of Biological Activity by this compound

The incorporation of this compound into larger molecular scaffolds has been shown to be a successful strategy for modulating the biological activity of the resulting compounds. nih.gov Its ability to influence key pharmacological parameters makes it a valuable component in the design of targeted therapies. nih.gov

In the context of RXR agonists, analogues of bexarotene containing the this compound moiety have demonstrated potent and selective activation of RXR-mediated gene transcription. nih.govmdpi.com The activation of RXR can lead to the induction of apoptosis in cancer cells, and several of these novel analogues have shown significant anti-leukemic activity in cell-based assays. biorxiv.orgbiorxiv.org The modulation of RXR activity by these compounds is a promising avenue for the development of new cancer therapeutics.

The biological activity of MMP inhibitors derived from structures related to this compound is another key area of research. By selectively inhibiting MMP-13, these compounds can prevent the degradation of cartilage, a hallmark of osteoarthritis. nih.govacs.org The modulation of MMP-13 activity by these selective inhibitors offers a potential therapeutic strategy for this debilitating disease.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective drugs. Several SAR studies have been conducted on derivatives of this compound, particularly in the context of RXR agonists and enzyme inhibitors.

For bexarotene analogues, SAR studies have revealed that modifications to the benzoic acid portion of the molecule can have a significant impact on RXR activation and anti-leukemic potency. biorxiv.orgbiorxiv.org For instance, replacing the benzoic acid with a nicotinic acid or a pyrimidine acid was associated with increased potency. biorxiv.org The position of the fluorine atom on the benzoic acid ring is also a critical determinant of activity.

The following table presents a summary of SAR findings for a series of bexarotene analogues, highlighting the effect of different substituents on their biological activity.

| Compound Series | Structural Modification | Key SAR Finding |

| Bexarotene Analogues | Replacement of the benzoic acid moiety with nicotinic acid or pyrimidine acid. | Increased potency and anti-leukemic activity. biorxiv.org |

| Bexarotene Analogues | Conversion of the benzoic acid to a hydroxamic acid. | Reduced potency of RXRA activation and anti-leukemic activity. biorxiv.org |

| Benzoic Acid Derivatives (α-Amylase Inhibitors) | Position of hydroxyl groups on the benzene ring. | A hydroxyl group at the 2-position had a strong positive effect on inhibitory activity. nih.govmdpi.com |

| Benzoic Acid Derivatives (Sirtuin Inhibitors) | Alkyl or alkylamino groups at the 4-position. | Identified as a key structural motif for Sir2p inhibitory activity. nih.gov |

These SAR studies provide valuable insights into the structural requirements for potent biological activity and serve as a guide for the rational design of new therapeutic agents based on the this compound scaffold.

Future Directions and Emerging Research Avenues for 3 Fluoro 4 Methylbenzoic Acid

Novel Synthetic Methodologies for 3-Fluoro-4-methylbenzoic Acid Derivatives

The development of efficient and selective synthetic methods is crucial for expanding the utility of this compound. Research is increasingly focused on creating diverse derivatives with tailored properties.

One established route to derivatives involves the conversion of this compound to its more reactive acid chloride, 3-fluoro-4-methylbenzoyl chloride. This is typically achieved through chlorination using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. The resulting acid chloride is a versatile intermediate that readily reacts with nucleophiles such as amines, alcohols, and thiols to form a variety of amides, esters, and thioesters, which are key components in the synthesis of pharmaceuticals and agrochemicals.

More advanced synthetic strategies are being explored to generate complex molecular architectures. For instance, in the synthesis of novel retinoid-X-receptor (RXR) selective agonists, this compound has been utilized as a starting material. nih.gov One reported method involves the dibromination of the methyl group using N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide, followed by treatment with silver nitrate (B79036) to yield the corresponding aldehyde. This aldehyde can then be further transformed into various esters and other derivatives. nih.gov

Furthermore, microwave-assisted synthesis is being employed to accelerate the creation of derivatives. For example, fluoro-benzimidazole derivatives have been synthesized by reacting a benzoic acid hydrazide derivative with various benzaldehydes under microwave irradiation, significantly reducing reaction times. nih.gov

A summary of key synthetic transformations for this compound derivatives is presented below:

| Starting Material | Reagents | Product Type | Reference |

| This compound | Thionyl chloride (SOCl₂) | 3-Fluoro-4-methylbenzoyl chloride | |

| This compound | N-Bromosuccinimide, Benzoyl peroxide, then Silver nitrate | 3-Fluoro-4-formylbenzoic acid derivatives | nih.gov |

| 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoic acid hydrazide | Substituted benzaldehydes, Acetic acid | N'-(substitutedbenzylidene)benzohydrazides | nih.gov |

Expanding Applications in Specialized Chemical Fields

The unique structural features of this compound and its derivatives are paving the way for their use in highly specialized areas of chemistry, beyond traditional applications.

In the realm of medicinal chemistry , this compound is a crucial scaffold for the development of new therapeutic agents. Its derivatives are being investigated as potential inhibitors for various enzymes. For example, diarylmethanes derived from 3-fluoro-2-methylbenzoic acid (a related isomer) are being explored as building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. ossila.com The fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. pubcompare.ai

The field of materials science is another promising area. The rigid, fluorinated benzoic acid structure is being explored for the creation of functionalized polymers and materials with specific, tailored properties. For instance, the meta-positioning of the carboxylic acid and fluorine in the isomeric 3-fluoro-2-methylbenzoic acid makes it a suitable scaffold for the design of bent-core liquid crystals. ossila.com Research into lanthanide complexes with 4-fluorobenzoic acid has demonstrated interesting photoluminescent properties, suggesting potential applications in optical materials and sensors. researchgate.net

In supramolecular chemistry , the ability of the carboxylic acid group to form strong hydrogen bonds is a key feature. Crystal structure analyses of this compound have shown that molecules pair up to form dimers through O-H⋯O hydrogen bonding. iucr.orgresearchgate.net This self-assembly property is fundamental to designing complex supramolecular architectures and crystal engineering.

Advanced Computational Approaches for Predictive Research on this compound

Computational chemistry is becoming an indispensable tool for accelerating research on this compound and its derivatives. Density Functional Theory (DFT) and other computational methods are being used to predict molecular properties and reaction outcomes, thereby guiding experimental work.

Computational studies can model the electron distribution within the molecule, providing insights into its reactivity and intermolecular interactions. This is particularly valuable for predicting how the fluorine and methyl substituents influence the properties of the aromatic ring and the carboxylic acid group.

A notable application of computational methods is in the study of molecular conformation. Researchers have used computational modeling in conjunction with experimental techniques like matrix isolation infrared spectroscopy to investigate the different conformers of fluorinated benzoic acid derivatives and the energy barriers for their interconversion. mdpi.com For example, in a study on 2-fluoro-4-hydroxy benzoic acid, computational analysis helped to identify and characterize different rotational isomers (conformers). mdpi.com

Furthermore, computational approaches are being used to design and screen new molecules with desired properties. In the development of next-generation tetrazines for bioorthogonal chemistry, computational studies can aid in designing molecules with improved reactivity and stability. acs.org This predictive power can significantly reduce the time and resources required for synthesizing and testing new compounds.

Interdisciplinary Research Integrating this compound

The versatility of this compound makes it an ideal candidate for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.